molecular formula C14H15ClN4O3 B11437337 ethyl 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11437337
M. Wt: 322.75 g/mol
InChI Key: TVCURANEQJNIPI-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3-chloro-2-methylaniline, is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl derivative.

    Cyclization to Form the Triazole Ring: The oxalyl derivative is then treated with hydrazine hydrate to induce cyclization, forming the triazole ring.

    Esterification: The resulting triazole compound is esterified using ethyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

    Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar chemical properties and reactivity.

    Aniline Derivatives: Compounds containing the aniline moiety, such as 3-chloro-2-methylaniline, can be used as starting materials for the synthesis of similar compounds.

Uniqueness

ETHYL 1-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to the combination of the triazole ring and the aniline moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

ethyl 1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C14H15ClN4O3/c1-3-22-14(21)12-7-19(18-17-12)8-13(20)16-11-6-4-5-10(15)9(11)2/h4-7H,3,8H2,1-2H3,(H,16,20)

InChI Key

TVCURANEQJNIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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